![molecular formula C9H9BrN2O2 B2401353 3-[(2-Bromoacetyl)amino]benzamide CAS No. 140215-77-6](/img/structure/B2401353.png)

3-[(2-Bromoacetyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

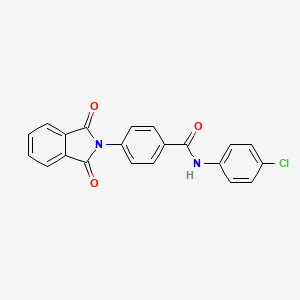

“3-[(2-Bromoacetyl)amino]benzamide” is a biochemical compound used for proteomics research . It has a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 .

Synthesis Analysis

While specific synthesis methods for “3-[(2-Bromoacetyl)amino]benzamide” were not found, benzamides, a significant class of amide compounds, can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “3-[(2-Bromoacetyl)amino]benzamide” is represented by the SMILES string: C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Bromoacetyl)amino]benzamide” include a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 . The compound is expected to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .科学的研究の応用

Proteomics Research

“3-[(2-Bromoacetyl)amino]benzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Antioxidant Activity

Benzamide compounds, which include “3-[(2-Bromoacetyl)amino]benzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals in the body, which helps prevent cell damage.

Antibacterial Activity

These compounds also show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.

Metal Chelating Activity

Some benzamide compounds have been shown to exhibit effective metal chelating activity . This means they can bind to metal ions, which can be useful in various applications, such as the treatment of metal poisoning.

Synthesis of Biologically Active Derivatives

The multicomponent reactions of “3-[(2-Bromoacetyl)amino]benzamide” with aromatic aldehydes and malononitrile can generate potentially biologically active pyran and pyridine derivatives . These derivatives could have various applications in medicinal chemistry.

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They can serve as synthetic intermediates in the production of other compounds.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 3-[(2-Bromoacetyl)amino]benzamide is currently under investigation. Benzamide analogues have been known to act as allosteric activators of human glucokinase .

Mode of Action

It is suggested that benzamide analogues interact with the allosteric site of glucokinase, leading to an increase in the catalytic action of glucokinase .

Biochemical Pathways

Benzamide analogues have been shown to activate glucokinase, which plays a key role in the regulation of carbohydrate metabolism .

Result of Action

Activation of glucokinase by benzamide analogues can lead to significant hypoglycemic effects, which could be beneficial for the therapy of type-2 diabetes .

特性

IUPAC Name |

3-[(2-bromoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIILLVTXLPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromoacetyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)

![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)

![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)

![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)